molecular formula C6H6O2 B13094599 4-methyl-2H-pyran-2-one CAS No. 22682-12-8

4-methyl-2H-pyran-2-one

Cat. No.: B13094599
CAS No.: 22682-12-8
M. Wt: 110.11 g/mol
InChI Key: FINYGTPXELVTLO-UHFFFAOYSA-N
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Description

4-Methyl-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of pyranones. It is characterized by a six-membered ring containing one oxygen atom and a double bond. This compound is known for its versatile chemical properties and is used in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of tricarbonyl compounds, which can be achieved using transition metal complexes and ketene transformations . Another method involves the use of alkyne cyclizations, which provide straightforward access to this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a two-step synthesis method. This involves the reaction of specific organic phases under controlled conditions to yield the desired compound . The process typically includes the use of catalysts and specific reaction temperatures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in electrocatalytic cascade reactions with aldehydes, resulting in the formation of substituted 3-acetoacetylcoumarins . Additionally, it can undergo Knoevenagel condensation reactions with aldehydes, leading to the formation of bis-pyranone derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkali metal halides, aromatic aldehydes, and urea. These reactions are often carried out in alcoholic media and may involve the use of catalysts such as hydrochloric acid . Reaction conditions can vary, but they typically involve controlled temperatures and specific reaction times to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound include substituted 3-acetoacetylcoumarins and bis-pyranone derivatives.

Comparison with Similar Compounds

4-Methyl-2H-pyran-2-one can be compared to other pyranone derivatives, such as 4-hydroxy-2H-pyran-2-one and 6-methyl-2H-pyran-2-one. These compounds share similar structural features but differ in their substituents and reactivity. For example, 4-hydroxy-2H-pyran-2-one is known for its bioactivity and is used in the synthesis of natural products . On the other hand, 6-methyl-2H-pyran-2-one is used as an intermediate in the synthesis of biologically active compounds . The unique properties of this compound, such as its ability to undergo various cyclization reactions, make it distinct from other similar compounds .

List of Similar Compounds

Properties

CAS No.

22682-12-8

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

4-methylpyran-2-one

InChI

InChI=1S/C6H6O2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3

InChI Key

FINYGTPXELVTLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC=C1

Origin of Product

United States

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